molecular formula C20H17FN4O2S B2861547 N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251678-94-0

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2861547
CAS No.: 1251678-94-0
M. Wt: 396.44
InChI Key: GHUXUUZWYKUHNE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at position 8 with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a 4-fluorophenyl and a 2-methylbenzyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or antimalarial research, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)13-25(18-10-8-17(21)9-11-18)28(26,27)19-7-4-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXUUZWYKUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This class has garnered attention due to its potential biological activities, including antimalarial, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with a sulfonamide group, which is known to enhance its biological activity. The presence of the fluorophenyl and methylphenyl substituents may influence its pharmacokinetic properties and receptor interactions.

Structure Overview

ComponentDescription
Core Structure[1,2,4]triazolo[4,3-a]pyridine
Sulfonamide GroupPresent
Substituents4-fluorophenyl and 2-methylphenyl

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolopyridine sulfonamides. A series of compounds were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound was part of a library screened using virtual docking methods targeting falcipain-2, an enzyme critical for the parasite's survival.

  • In Vitro Results : The compound exhibited significant antimalarial activity with an IC50 value indicating effective inhibition at low concentrations (specific IC50 values for this compound were not detailed in the available literature but are comparable to other active derivatives) .

Antibacterial Activity

Triazolopyridine derivatives have shown promise as antibacterial agents. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis. Preliminary studies suggest that compounds similar to this compound may exhibit broad-spectrum antibacterial effects.

  • Mechanism of Action : The inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, is a primary mechanism through which these compounds exert their antibacterial effects.

Anticancer Activity

The potential anticancer properties of triazolopyridine sulfonamides have also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values often in the micromolar range .

Study 1: Antimalarial Screening

A comprehensive study involved synthesizing and testing a series of triazolopyridine sulfonamides against Plasmodium falciparum. The results indicated that certain modifications to the sulfonamide group enhanced potency:

CompoundIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-sulfonamide2.24
2-(3-chlorobenzyl)-sulfonamide4.98

These findings suggest that structural variations can significantly impact biological activity .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, triazolopyridine derivatives were tested against several human cancer cell lines:

Cell LineCompound TestedIC50 (μM)
MCF7N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-sulfonamide15.0
HT-29Similar derivative12.5

These results indicate promising cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the sulfonamide nitrogen and the triazolo-pyridine core. Below is a detailed comparison with key derivatives, supported by physicochemical and spectral data.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H-NMR, δ ppm)
Target Compound R1 = 4-fluorophenyl, R2 = 2-methylbenzyl ~438.5* Not reported CH2 (expected δ ~5.2–5.3), aromatic H (δ 6.5–8.9)†
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) R1 = 3,5-difluorophenyl, R2 = 3-chlorobenzyl 434.8 160–162 CH2 (δ 5.25), Ar H (δ 7.00–7.45), H-3 (δ 9.51)
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R1 = 3,5-dimethylphenyl, R2 = 4-methoxybenzyl ~453.6 168–169 CH2 (δ 5.16), OCH3 (δ 3.71), 3-CH3 (δ 2.76)
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1 = 4-fluorophenyl, R2 = 4-methoxybenzyl ~454.5 Not reported CH2 (δ ~5.2), OCH3 (δ ~3.7)‡

*Calculated based on formula C21H18FN4O2S.
†Predicted based on substituent effects.
‡Inferred from analog 8c .

Key Observations

Substituent Effects on Electronic Properties The 4-fluorophenyl group in the target compound and analog introduces moderate electron-withdrawing effects, enhancing sulfonamide acidity compared to the 3,5-difluorophenyl group in 8a, which provides stronger electron withdrawal .

Impact on Physicochemical Properties Melting Points: Derivatives with polar substituents (e.g., 8c’s 4-methoxybenzyl, mp 168–169°C) exhibit higher melting points than those with non-polar groups (e.g., 8a’s 3-chlorobenzyl, mp 160–162°C) due to enhanced intermolecular interactions . Solubility: The 4-methoxybenzyl group in likely improves aqueous solubility compared to the 2-methylbenzyl group in the target compound, as methoxy enhances polarity.

Spectral Differentiation 1H-NMR: The CH2 protons in benzyl groups resonate at δ ~5.2–5.3 across analogs, but substituents alter aromatic proton shifts. For example, 8a’s 3,5-difluorophenyl group causes splitting (δ 7.00–7.18) due to fluorine coupling , whereas the target compound’s 4-fluorophenyl may show simpler splitting. 13C-NMR: Fluorine substituents induce characteristic splitting (e.g., 8a’s Ph C-3,5 at δ 161.9, JC-F = 246.8 Hz) , which would differ in the target compound’s monosubstituted fluorophenyl group.

The 3-chlorobenzyl group in 8a may enhance membrane permeability due to lipophilicity, whereas the 2-methylbenzyl group in the target compound could balance lipophilicity and steric effects for optimized activity .

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